molecular formula C12H10Cl2N2O2 B2599554 N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 478031-22-0

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No. B2599554
CAS RN: 478031-22-0
M. Wt: 285.12
InChI Key: QMYBMGHOOVJZHK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as DCF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCF is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins, a group of signaling molecules that are involved in inflammation and pain.

Scientific Research Applications

MAO-B Inhibitors in Neurological Disorders

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been identified as a selective and potent inhibitor of monoamine oxidase B (MAO-B), showing promise in the treatment of neurological disorders such as Parkinson's disease. The compound has been highlighted for its high potency and selectivity, making it a potential candidate for further development in therapeutic applications (Tzvetkov et al., 2014). Its tautomeric properties have also been studied, providing insights into its interaction with the MAO-B enzyme and contributing to its high potency and selectivity (Tzvetkov et al., 2017).

Nonlinear Optical Properties

The compound has shown potential in the field of nonlinear optics. Novel compounds containing N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide have demonstrated significant third-order nonlinear optical properties. These findings suggest applications in optical limiting and other photonic technologies, with the compound contributing to the desirable optical behaviors of the materials studied (Murthy et al., 2013).

Amyloidogenesis Inhibition

In the context of amyloid diseases, derivatives of the compound have been synthesized and evaluated for their ability to inhibit the formation of amyloid fibrils by transthyretin (TTR). The presence of a 3,5-dichlorophenyl substituent at the C(2) position of the oxazole ring significantly reduced amyloidogenesis, indicating the potential of these derivatives in treating amyloid-related diseases (Razavi et al., 2005).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-8-3-4-9(13)10(14)5-8/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYBMGHOOVJZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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